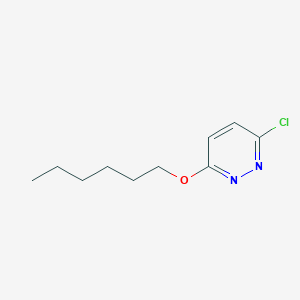![molecular formula C23H28O2 B14072145 4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene] CAS No. 7595-11-1](/img/structure/B14072145.png)
4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene]: is a complex organic compound known for its unique structural properties. It belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. This compound is particularly notable for its six methyl groups and the spiro connection between two chromene units, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include chromene derivatives and methylating agents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperature and pressure settings to facilitate the formation of the spiro compound.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The process may include:
Batch or Continuous Processing: Depending on the scale, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.
化学反应分析
Types of Reactions
4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of biochemical reactions.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses and activities.
相似化合物的比较
Similar Compounds
2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: Another hexamethylated compound with a biphenyl structure.
2,2’,3,3’,6,6’-Hexamethyl-1,1’-biphenyl-4,4’-diol: A related compound with hydroxyl groups.
Uniqueness
4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] is unique due to its spiro-connected chromene units and the specific arrangement of methyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
7595-11-1 |
|---|---|
分子式 |
C23H28O2 |
分子量 |
336.5 g/mol |
IUPAC 名称 |
4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene] |
InChI |
InChI=1S/C23H28O2/c1-15-7-9-19-17(11-15)21(3,4)13-23(24-19)14-22(5,6)18-12-16(2)8-10-20(18)25-23/h7-12H,13-14H2,1-6H3 |
InChI 键 |
GXBISNWSSRMKIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC3(CC2(C)C)CC(C4=C(O3)C=CC(=C4)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


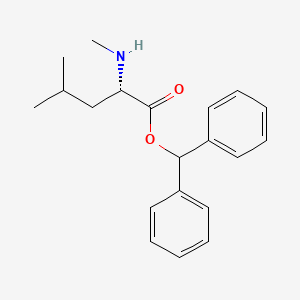
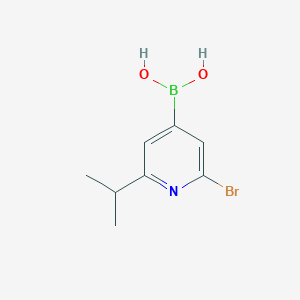
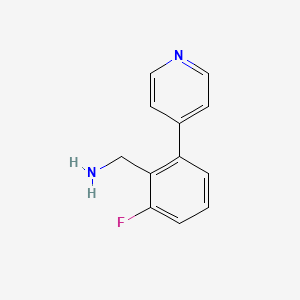
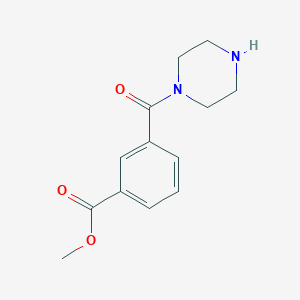
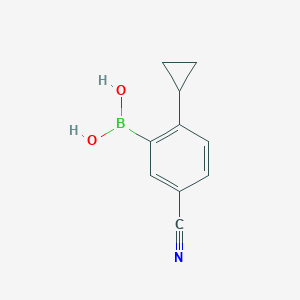
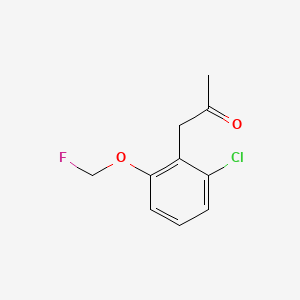
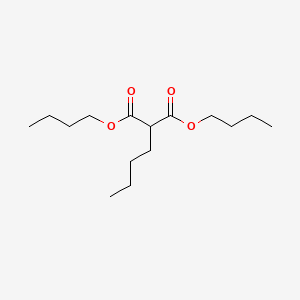
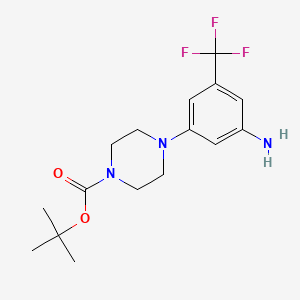
![7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B14072102.png)
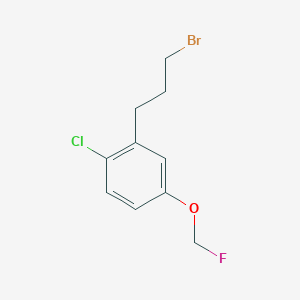
![Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14072117.png)
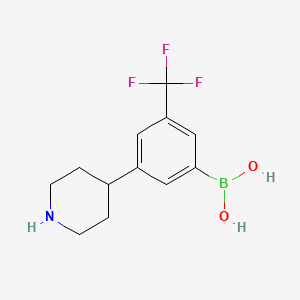
![(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14072124.png)
